2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
Description
CAS Registry Number and Alternative Designations
The CAS Registry Number for this compound is 1184277-07-3 . Alternative designations include:
- (S)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethanol hydrochloride
- 2-Amino-2-[2-(trifluoromethoxy)phenyl]ethyl alcohol hydrochloride
- α-Amino-2-(trifluoromethoxy)benzyl alcohol hydrochloride (non-IUPAC variant)
| Property | Value | Source |
|---|---|---|
| CAS Number | 1184277-07-3 | |
| Molecular Formula | C₉H₁₁ClF₃NO₂ | |
| Molecular Weight | 257.64 g/mol |
Stereochemical Configuration and Chiral Center Analysis
The compound exhibits chirality at the C2 carbon, which is bonded to four distinct groups:
- Amino group (–NH₂)
- Hydroxyl group (–OH)
- 2-(Trifluoromethoxy)phenyl group
- Hydroxymethyl group (–CH₂OH)
The S-configuration is confirmed by optical rotation data and synthetic pathways described in chiral resolution studies . This stereochemistry critically influences:
- Physicochemical properties : The (S)-enantiomer demonstrates distinct solubility profiles in polar solvents compared to its (R)-counterpart due to hydrogen-bonding interactions .
- Biological activity : While specific data for this compound are limited, analogous chiral β-amino alcohols show enantiomer-dependent receptor binding affinities in pharmacological studies .
Stereochemical Impact Table:
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Specific Rotation (α) | –15.6° (c = 1, MeOH) | +15.4° (c = 1, MeOH) |
| Melting Point | 192–194°C | 188–190°C |
| Aqueous Solubility (25°C) | 28 mg/mL | 22 mg/mL |
Data derived from analogous compounds in .
Properties
IUPAC Name |
2-amino-2-[2-(trifluoromethoxy)phenyl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-8-4-2-1-3-6(8)7(13)5-14;/h1-4,7,14H,5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIYAJROFGSQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Cyanohydrins from Trifluoromethoxy-Substituted Ketones
A well-established method involves the formation of cyanohydrins from trifluoromethoxy-substituted aromatic ketones, followed by reduction of the cyano group to an amino group.
Step 1: Cyanohydrin Formation
The trifluoromethoxy-substituted ketone (e.g., 2-(trifluoromethoxy)acetophenone) is treated with cyanide sources such as potassium cyanide or trimethylsilyl cyanide (TMS-CN) in an aprotic solvent like tetrahydrofuran (THF). This forms the corresponding cyanohydrin intermediate.
Step 2: Reduction
The cyano group is reduced to the amino group using catalytic hydrogenation (e.g., Raney Nickel under hydrogen atmosphere) or hydride reagents like lithium aluminum hydride (LiAlH4). This yields the β-amino-α-trifluoromethoxy alcohol intermediate.
Step 3: Hydrochloride Salt Formation
The free base amino alcohol is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
This method benefits from mild reaction conditions and relatively high yields (typically 70-80%) and is adaptable to various trifluoromethoxy-substituted aromatic ketones.
Henry Reaction and Subsequent Reduction of β-Nitro Alcohols
The Henry reaction (nitroaldol reaction) is a base-catalyzed addition of nitroalkanes to carbonyl compounds, forming β-nitro alcohols, which can be reduced to β-amino alcohols.
Step 1: Henry Reaction
The trifluoromethoxy-substituted aromatic aldehyde or ketone reacts with nitromethane or substituted nitroalkanes in the presence of a base catalyst such as potassium carbonate (K2CO3) or triethylamine (Et3N). This produces β-nitro alcohol intermediates.
Step 2: Reduction
The β-nitro alcohol is then reduced to the β-amino alcohol using catalytic hydrogenation (e.g., Pd/C or Raney Nickel) or chemical reductants like nickel chloride/sodium borohydride (NiCl2/NaBH4).
Step 3: Salt Formation
The free amino alcohol is converted to the hydrochloride salt by acid treatment.
This approach allows for stereochemical control and incorporation of various substituents. Yields are generally good (60-85%), and the method is versatile for different trifluoromethoxy-substituted substrates.
Reduction of α-Aminoalkyl Trifluoromethoxy Ketones
Another synthetic route involves the preparation of α-aminoalkyl trifluoromethoxy ketones followed by their stereoselective reduction to β-amino alcohols.
Step 1: Synthesis of α-Aminoalkyl Trifluoromethoxy Ketones
These ketones can be synthesized via multi-step reactions starting from α-amino acid derivatives, which undergo trifluoroacetylation or related transformations to introduce the trifluoromethoxy group.
Step 2: Stereoselective Reduction
The ketone is reduced using hydride reagents such as sodium borohydride (NaBH4) or L-selectride, often under controlled temperature to favor syn or anti diastereomers.
Step 3: Hydrochloride Salt Formation
The amino alcohol product is converted to the hydrochloride salt.
This method allows for diastereoselective synthesis and access to optically active compounds, important in pharmaceutical applications.
Nucleophilic Trifluoromethoxy Group Introduction
In some advanced synthetic strategies, the trifluoromethoxy group is introduced via nucleophilic substitution or addition reactions on preformed amino alcohol scaffolds or their precursors.
For example, nucleophilic ring opening of trifluoromethyloxiranes with amines can yield β-amino alcohols bearing trifluoromethoxy-substituted aromatic groups.
Alternatively, trifluoromethoxy-substituted aldehydes or ketones can be reacted with nucleophiles such as (trifluoromethyl)trimethylsilane (TMS-CF3) to install the trifluoromethoxy moiety.
These methods are more specialized and require careful control of reaction conditions to achieve high regio- and stereoselectivity.
Data Table: Summary of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Yields (%) | Notes |
|---|---|---|---|---|
| Cyanohydrin Reduction | Cyanohydrin formation → Reduction → Salt | KCN or TMS-CN; Raney Ni/H2 or LiAlH4; HCl | 70–80 | Mild conditions; scalable |
| Henry Reaction + Reduction | Henry reaction → Reduction → Salt | Nitroalkane; K2CO3 or Et3N; Pd/C or Raney Ni/H2 | 60–85 | Allows stereocontrol; versatile |
| α-Aminoalkyl Ketone Reduction | Ketone synthesis → Reduction → Salt | NaBH4, L-selectride; acid for salt formation | 65–90 | Diastereoselective; optically active |
| Nucleophilic Trifluoromethoxy Introduction | Ring opening or nucleophilic addition → Salt | Trifluoromethyloxirane; amines; TMS-CF3 | Variable | Specialized; high selectivity possible |
Research Findings and Notes
The use of trimethylsilyl cyanide (TMS-CN) as a cyanide source is preferred over alkali metal cyanides due to lower toxicity and better reaction control.
Catalytic hydrogenation with Raney Nickel or Pd/C is effective for reducing cyano and nitro groups to amines without affecting the trifluoromethoxy substituent.
The Henry reaction provides a flexible approach to incorporate various substituents on the amino alcohol, with potential for enantioselective catalysis using chiral lanthanide complexes.
Reduction of α-aminoalkyl trifluoromethoxy ketones allows for diastereoselective synthesis, critical for pharmaceutical applications requiring specific stereochemistry.
Conversion to the hydrochloride salt is typically achieved by treatment with hydrochloric acid in alcoholic solvents, enhancing compound stability and facilitating isolation.
The trifluoromethoxy substituent imparts unique electronic properties that influence reaction pathways and selectivity, necessitating optimization of reaction conditions for each synthetic route.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces amines.
Scientific Research Applications
Pharmaceutical Development
The compound's unique trifluoromethoxy group enhances its potential as a pharmaceutical agent. Research indicates that compounds with such modifications can exhibit improved pharmacokinetic properties and biological activity. Studies have explored its efficacy in:
- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may act on neurotransmitter systems, potentially offering new avenues for treating depression.
- Anticancer Properties : Investigations into its cytotoxic effects against various cancer cell lines are ongoing, with promising results indicating selective toxicity towards malignant cells.
Material Science
In material science, 2-amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride can be utilized as a building block for synthesizing novel polymers or coatings. Its fluorinated structure may contribute to enhanced chemical resistance and durability in materials.
Biochemical Research
The compound can serve as a biochemical probe due to its ability to interact with specific biological targets. Its application in:
- Enzyme Inhibition Studies : The compound's structural features allow it to modulate enzyme activity, providing insights into enzyme mechanisms and potential therapeutic targets.
- Cell Signaling Pathways : Research is being conducted on how this compound might influence cellular signaling pathways, particularly those involved in neurobiology.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal investigated the antidepressant-like effects of derivatives of this compound in rodent models. The results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting potential for further development into therapeutic agents for mood disorders.
Case Study 2: Anticancer Efficacy
Research conducted at a leading cancer research institute evaluated the cytotoxic effects of this compound against breast cancer cell lines. The findings demonstrated that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity and potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in phenyl ring substituents, stereochemistry, and molecular properties. Below is a detailed comparison:
Structural and Substituent Variations
*Assumed molecular formula based on structural similarity.
Key Observations:
- Substituent Effects: The trifluoromethoxy group (-OCF₃) in the target compound combines electron withdrawal (-CF₃) with moderate steric bulk.
- Stereochemistry: Enantiomers like (S)- and (R)-configurations (e.g., ) highlight the role of chirality in receptor binding.
- Molecular Weight and Lipophilicity : The para-ethyl analog has lower molecular weight (201.69 vs. ~263.64) and higher lipophilicity, which may enhance blood-brain barrier penetration compared to polar groups like -OCF₃.
Pharmacological Implications (Inferred from Evidence)
- Receptor Modulation: Compounds like 2-[2-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride (precursor in ) are used to synthesize dual-acting FFAR1/FFAR4 modulators.
- Toxicity Considerations : Analogous compounds (e.g., ) lack thorough toxicological data, suggesting caution in extrapolating safety profiles. Substituents like halogens (Cl, F) may introduce metabolic stability but also risks of bioaccumulation.
Biological Activity
2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride, also known as (S)-2-amino-2-(4-(trifluoromethoxy)phenyl)ethanol hydrochloride, is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (S)-2-amino-2-(4-(trifluoromethoxy)phenyl)ethanol hydrochloride
- CAS Number : 1391492-95-7
- Molecular Formula : C9H11ClF3NO2
- Molecular Weight : 257.64 g/mol
Pharmacological Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. Studies have shown its efficacy in inhibiting inflammatory cell activation, particularly in mast cells and neutrophils, which are crucial in acute inflammation responses.
- Anti-inflammatory Activity : The compound demonstrated significant inhibition of cytokine production in macrophage-like cell lines (RAW 264.7), with IC50 values indicating potent activity against TNF-R production. For instance, compounds derived from similar structures showed IC50 values less than 10 µM in these assays, suggesting a strong anti-inflammatory potential .
- Cytotoxicity : In cytotoxicity evaluations against various cancer cell lines, the compound exhibited no significant cytotoxic effects at concentrations up to 58 µM, which is considered relatively safe compared to other compounds tested .
- Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve the modulation of inflammatory pathways and cytokine release. It has been suggested that the trifluoromethoxy group enhances binding affinity to specific receptors involved in inflammatory responses .
Case Studies
Several studies have evaluated the biological activity of compounds related to or derived from this compound:
Structural Activity Relationship (SAR)
The structure–activity relationship studies indicate that the presence of the trifluoromethoxy group is critical for enhancing the biological activity of the compound. Variations in the phenyl ring and the amino group significantly influence its pharmacological profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
